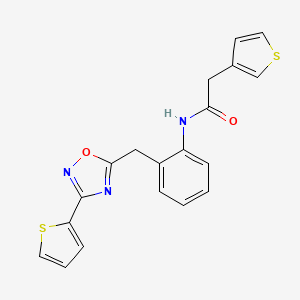

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide

Description

N-(2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with thiophen-2-yl and benzyl groups, alongside an acetamide moiety bearing a thiophen-3-yl substituent. The oxadiazole ring is a five-membered heterocycle known for its electron-deficient nature and metabolic stability, making it a common pharmacophore in drug discovery . The inclusion of thiophene rings (aromatic sulfur-containing heterocycles) enhances π-π stacking interactions and bioavailability, which are critical for biological activity .

Properties

IUPAC Name |

2-thiophen-3-yl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S2/c23-17(10-13-7-9-25-12-13)20-15-5-2-1-4-14(15)11-18-21-19(22-24-18)16-6-3-8-26-16/h1-9,12H,10-11H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJXDPROUQGODE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)CC4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide is a complex organic compound that incorporates various heterocyclic structures, particularly the oxadiazole and thiophene moieties. This article delves into its biological activities, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups that contribute to its biological activities. The presence of the 1,2,4-oxadiazole ring is significant due to its established role in various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₃N₃O₃S₂ |

| Molecular Weight | 353.43 g/mol |

| CAS Number | 1705951-67-2 |

| IUPAC Name | N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-(thiophen-3-yl)acetamide |

Anticancer Activity

Research has highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole structure. For instance, derivatives have shown promising activity against various cancer cell lines. A study reported that certain oxadiazole derivatives exhibited IC50 values ranging from 0.6 to 92.4 µM against a panel of cancer cell lines including HeLa (human cervical carcinoma) and CaCo-2 (colon adenocarcinoma) cells .

Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated effectiveness against bacterial strains, including Mycobacterium tuberculosis and various Gram-positive bacteria . The mechanism often involves inhibition of key enzymes necessary for bacterial survival.

Anti-inflammatory Effects

Compounds with oxadiazole structures have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain pathways .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as Histone Deacetylases (HDACs), which are involved in cancer progression and inflammation.

- Cell Cycle Arrest : Some derivatives have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Activity : The thiophene groups contribute to antioxidant properties, reducing oxidative stress in cells .

Case Studies

Several case studies have demonstrated the efficacy of related compounds:

- Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and tested against multiple cancer cell lines. The most active compound showed significant cytotoxicity with an IC50 value of 0.6 µM against HeLa cells .

- Antimicrobial Study : Research conducted by Dhumal et al. revealed that specific oxadiazole derivatives exhibited MIC values as low as 4 µM against drug-resistant strains of Mycobacterium tuberculosis, indicating strong potential for development as new antimicrobial agents .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide exhibits promising anticancer properties. Research has shown that derivatives of 1,2,4-oxadiazoles can inhibit various cancer cell lines effectively:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| PC-3 (Prostate cancer) | 0.67 | |

| HCT-116 (Colon cancer) | 0.80 | |

| ACHN (Renal cancer) | 0.87 |

These findings suggest that the compound can significantly inhibit tumor growth, making it a candidate for further development in anticancer therapies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Studies have shown that oxadiazole derivatives possess broad-spectrum antibacterial effects. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 µg/mL | |

| Escherichia coli | 0.5 µg/mL |

These results highlight the potential of this compound in developing new antimicrobial agents.

Enzyme Inhibition

Another significant application of this compound is its ability to inhibit specific enzymes linked to disease processes. For example, studies have reported the inhibition of alkaline phosphatase by related oxadiazole compounds:

| Compound | IC50 (µM) | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| N-(2-(5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-trifluoromethyl phenyl)acetamide | 0.420 ± 0.012 | -7.90 |

This enzyme inhibition capability suggests potential therapeutic applications in conditions where alkaline phosphatase plays a role.

Case Study 1: Anticancer Efficacy

In a study published in MDPI, researchers synthesized various oxadiazole derivatives and tested their efficacy against multiple cancer cell lines as per the National Cancer Institute guidelines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard drugs like doxorubicin .

Case Study 2: Antimicrobial Testing

A comprehensive screening of thiophene-based oxadiazoles was conducted to evaluate their antimicrobial properties against clinical isolates of bacteria. The study found that several compounds showed potent activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in the combination of 1,2,4-oxadiazole and dual thiophene motifs. Comparisons with structurally related analogs are summarized below:

Key Observations :

- Replacement of the oxadiazole core with triazole (e.g., ) reduces metabolic stability but may enhance hydrogen-bonding interactions.

- Thiophene substitution at the 3-position (target compound) versus 2-position (e.g., ) alters electronic properties and steric bulk, influencing target binding.

Key Trends :

Q & A

Q. What role does this compound play in multi-target drug design?

- Methodological Answer :

- Dual Inhibition : Simultaneously target AChE and β-secretase (BACE1) for Alzheimer’s disease. Synergistic effects are validated via combination index (CI < 1) .

- Polypharmacology Screening : Use kinase profiling panels (e.g., Eurofins) to identify off-target effects on JAK2 or EGFR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.